REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:3]=1[O:4][CH2:5][S:6][CH2:7][CH2:8][C:9]([O:11]C)=[O:10].[OH-].C[Sn+](C)C>ClCCCl>[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:3]=1[O:4][CH2:5][S:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate
|
Quantity
|
0.254 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OCSCCC(=O)OC)C(=CC=C1)C
|
Name
|
|
Quantity
|
0.362 g
|
Type
|
reactant
|
Smiles
|
[OH-].C[Sn+](C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser and a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight under an argon atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the organic residue was dissolved in 40 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 10 mL 5% HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 10 mL brine, and dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reddish residue was purified by normal-phase (COMBIFLASH) chromatography with a hexane/ethyl acetate (95:5, 7 minutes; 95:40, 15 minutes)
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |